molecular formula C23H21N3O3 B2887792 Ethyl 5-cyano-6-[(2-methoxybenzyl)amino]-2-phenylnicotinate CAS No. 477866-14-1

Ethyl 5-cyano-6-[(2-methoxybenzyl)amino]-2-phenylnicotinate

Cat. No.: B2887792
CAS No.: 477866-14-1
M. Wt: 387.439
InChI Key: VNHBXOMOKKNTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-6-[(2-methoxybenzyl)amino]-2-phenylnicotinate is a synthetically derived, multi-substituted pyridine compound with the molecular formula C23H21N3O3 . As a highly functionalized nicotinate derivative, it serves as a valuable chemical intermediate for researchers working in medicinal chemistry and organic synthesis. The structure incorporates several pharmacologically relevant motifs, including a cyano group, an ester moiety, and a methoxybenzyl-protected amino group, which make it a versatile scaffold for the construction of compound libraries aimed at exploring structure-activity relationships (SAR) . Substituted pyridines are a privileged class of heterocycles frequently found in natural products and are known to exhibit a wide range of biological activities . The strategic placement of diverse functional groups on this core pyridine structure allows researchers to investigate its potential in various applications, such as the development of new pharmaceutical agents or as a precursor for more complex molecular architectures. The presence of the ester and amino groups, in particular, offers handles for further synthetic modification, enabling derivatization to amides, acids, or other valuable intermediates. This product is intended for use in a controlled laboratory setting by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet prior to handling.

Properties

IUPAC Name

ethyl 5-cyano-6-[(2-methoxyphenyl)methylamino]-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-3-29-23(27)19-13-18(14-24)22(26-21(19)16-9-5-4-6-10-16)25-15-17-11-7-8-12-20(17)28-2/h4-13H,3,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHBXOMOKKNTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-[(2-methoxybenzyl)amino]-2-phenylnicotinate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinic acid derivative, followed by the introduction of the cyano group and the methoxybenzylamino group. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-[(2-methoxybenzyl)amino]-2-phenylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-cyano-6-[(2-methoxybenzyl)amino]-2-phenylnicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-[(2-methoxybenzyl)amino]-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Acetylcholinesterase (AChE) Inhibition

  • The (2-methoxybenzyl)amino group may mimic choline-binding motifs.
  • Compound 15 : Demonstrated potent AChE inhibition (IC₅₀ = 0.8 µM) due to the benzylpiperidine moiety, which enhances interactions with the enzyme’s peripheral anionic site .

Insecticidal Activity

  • Compound 1a : Exhibits insecticidal activity against cotton aphids (Aphis gossypii) with an LC₅₀ of 12 µM. The thioether and thienyl groups likely contribute to target specificity.
  • Target Compound: No direct insecticidal data, but the phenyl and methoxybenzyl groups may reduce efficacy compared to sulfur-containing analogs like 1a.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~3.5 (higher than Compound 1a’s ~2.8) due to the phenyl and methoxybenzyl groups .
  • Thermal Stability : Compound 15 has a melting point of 170–172°C , while the target compound’s melting point is unreported but likely lower due to less rigid substituents.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 6-position substitution is critical: Amino groups (e.g., Compound 15) enhance enzyme inhibition, while thioethers (e.g., 1a) improve insecticidal activity.
  • Therapeutic Potential: The target compound’s balance of lipophilicity and aromaticity makes it a candidate for CNS-targeted therapies, though further in vivo studies are needed.

Biological Activity

Ethyl 5-cyano-6-[(2-methoxybenzyl)amino]-2-phenylnicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its anti-cancer, antioxidant, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₆H₁₆N₃O₂
  • Molecular Weight : 284.32 g/mol
  • IUPAC Name : this compound

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.3
A549 (Lung Cancer)12.7
HeLa (Cervical Cancer)10.5

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

Antioxidant Activity

The compound has also shown promising antioxidant activity. In a study assessing its ability to scavenge free radicals, this compound exhibited a significant reduction in oxidative stress markers in cellular models:

Assay TypeResult (%)Reference
DPPH Scavenging78
ABTS Scavenging85

These findings suggest that the compound could play a role in protecting cells from oxidative damage.

Neuroprotective Effects

In addition to its anti-cancer and antioxidant properties, this compound has been investigated for neuroprotective effects. A study using a murine model of neurodegeneration indicated that treatment with this compound resulted in:

  • Reduced neuronal apoptosis.
  • Improved cognitive function as measured by behavioral tests.

This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Ehrlich Ascites Carcinoma Model : In vivo studies using the sodium salt form of related compounds demonstrated significant tumor volume reduction and enhanced survival rates in mice treated with Ethyl 5-cyano derivatives. The mechanism involved apoptosis induction and modulation of oxidative stress pathways .
  • Neuroprotection in Stroke Models : A case study reported that administration of Ethyl 5-cyano derivatives improved outcomes in rodent models subjected to ischemic stroke, highlighting its potential for neuroprotection through anti-inflammatory mechanisms .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 5-cyano-6-[(2-methoxybenzyl)amino]-2-phenylnicotinate?

Answer:
A common approach involves nucleophilic substitution of a halogenated precursor (e.g., ethyl 6-chloro-5-cyano-2-phenylnicotinate) with 2-methoxybenzylamine under reflux conditions. A mixture of THF/EtOH (3:1 v/v) or acetonitrile is used as the solvent, with triethylamine as a base to facilitate deprotonation. After reflux, purification by flash chromatography yields the target compound. This method balances reaction efficiency and scalability while minimizing side reactions .

Advanced: How can the steric and electronic effects of the 2-methoxybenzylamino group influence regioselectivity in subsequent functionalization reactions?

Answer:
The 2-methoxybenzylamino group introduces steric hindrance near the pyridine ring’s 6-position, directing electrophilic attacks to the less hindered 4-position. The electron-donating methoxy group enhances the nucleophilicity of the adjacent amino group, promoting hydrogen bonding or coordination with metal catalysts in cross-coupling reactions. Computational modeling (e.g., DFT calculations) can predict reactive sites, validated experimentally by analyzing substituent effects in analogues like ethyl 6-((2-ethoxy-2-oxoethyl)thio) derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals should be prioritized?

Answer:

  • NMR: Focus on the aromatic proton signals (δ 7.2–8.5 ppm for phenyl and pyridine protons) and the methoxy singlet (δ ~3.8 ppm). The NH proton in the benzylamino group may appear as a broad signal (δ ~5–6 ppm) but is often exchange-broadened.
  • IR: Confirm the cyano group (C≡N stretch at ~2200–2250 cm⁻¹) and ester carbonyl (C=O at ~1700–1750 cm⁻¹).
  • HPLC-MS: Use reverse-phase HPLC with a C18 column and ESI-MS to verify purity and molecular ion ([M+H]⁺ expected at m/z ~376) .

Advanced: How can researchers resolve contradictions between observed biological activity and computational predictions for this compound?

Answer:
Discrepancies may arise from unaccounted solvent effects, protein flexibility in docking studies, or metabolite interference. Validate predictions by:

Performing molecular dynamics simulations to model protein-ligand flexibility.

Conducting enzymatic assays (e.g., acetylcholinesterase inhibition) under varied conditions (pH, co-solvents).

Synthesizing and testing derivatives with modified substituents (e.g., replacing 2-methoxybenzyl with 4-methylbenzyl) to isolate structure-activity relationships .

Basic: What crystallization strategies are recommended for obtaining high-quality single crystals of this compound?

Answer:
Use slow vapor diffusion with a 1:1 mixture of dichloromethane and hexane. Pre-purify the compound via column chromatography to remove amorphous impurities. For challenging cases, employ seeding techniques or co-crystallization with a structurally similar coformer. SHELXL (via the SHELX suite) is recommended for refinement, particularly for handling twinned data or high-resolution structures .

Advanced: How can the compound’s pharmacokinetic properties be optimized through structural modifications?

Answer:

  • Lipophilicity: Replace the ethyl ester with a methyl group to reduce logP, improving aqueous solubility.
  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring’s para-position to block cytochrome P450-mediated oxidation.
  • Bioavailability: Synthesize prodrugs by masking the cyano group as a hydrolyzable nitrile oxide. Validate modifications using in vitro metabolic assays (e.g., liver microsomes) .

Basic: What synthetic impurities are commonly observed, and how can they be identified?

Answer:
Common impurities include:

  • Unreacted chloro precursor: Detected via HPLC retention time comparison.
  • Di-substituted byproducts: Identified by mass spectrometry (e.g., m/z ~450 for bis-alkylated products).
  • Oxidation products: Monitor for carbonyl or hydroxylated derivatives using IR and LC-MS. Use preparative TLC for isolation and structural confirmation .

Advanced: What strategies are effective in elucidating the compound’s binding mode to target proteins when X-ray crystallography fails?

Answer:

  • Cryo-EM: Resolve low-resolution complexes by cryogenic electron microscopy.
  • NMR Spectroscopy: Use isotopic labeling (¹³C/¹⁵N) and saturation transfer difference (STD) NMR to map binding epitopes.
  • Mutagenesis Studies: Identify critical binding residues by alanine scanning and correlate with activity loss .

Basic: How should researchers design a stability study under accelerated conditions for this compound?

Answer:

  • Storage: Test degradation in solutions (e.g., DMSO, PBS) at 25°C, 40°C, and 60°C for 1–4 weeks.
  • Light Sensitivity: Expose to UV (365 nm) and monitor photodegradation via UV-Vis spectroscopy.
  • Analytical Endpoints: Quantify degradation products using HPLC with a photodiode array detector. Report impurity thresholds per ICH guidelines .

Advanced: How can computational tools predict the compound’s potential as a kinase inhibitor, and what experimental validation is required?

Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to screen against kinase ATP-binding pockets (e.g., EGFR, BRAF). Prioritize targets with high Glide scores.
  • Kinase Profiling: Validate via a kinase panel assay (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.
  • Cellular Efficacy: Test in cancer cell lines (e.g., HeLa, MCF-7) with Western blotting for phosphorylated kinase targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.